3-溴-5-氟-2-(三氟甲基)吡啶

描述

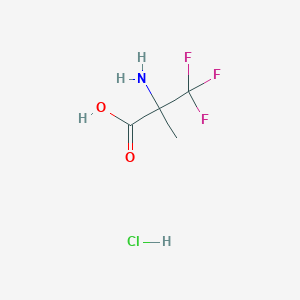

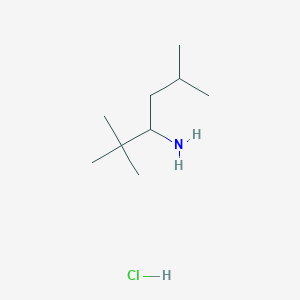

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis

The molecular weight of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is 243.98 . The SMILES string representation of the molecule is BrC1=CC(F)=CN=C1C(F)(F)F .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 166.0±35.0 °C at 760 mmHg . The vapour pressure is 2.4±0.3 mmHg at 25°C . The flash point is 54.2±25.9 °C .科学研究应用

多取代和融合吡啶的模块化合成

相关吡啶衍生物的一个重要应用是在一锅法反应中模块化合成二取代、三取代、四取代和五取代吡啶,以及融合吡啶。这个过程使用了在过渡金属催化剂无条件下以2-氟-1,3-二羰基引发的序列,展示了该化合物从易得材料中创造复杂吡啶结构的实用性 (Song et al., 2016)。

光谱和抗菌研究

通过傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱学的光谱表征已应用于相关氟代吡啶。对这些化合物的密度泛函理论(DFT)研究有助于理解它们的几何结构、振动频率和电子性质。此外,已探索了它们在抗菌活性中的潜力,表明了生物医学应用的广泛范围 (Vural & Kara, 2017)。

芳基和杂环芳基卤代物的三氟甲基化

该化合物的实用性延伸到芳基和杂环芳基卤代物的三氟甲基化,这是三氟甲基化产物开发中的关键反应。这种反应在没有额外配体的情况下效果最好,突出了使用氟仿衍生的CuCF3来将三氟甲基基团引入芳香化合物的效率,实现了合成广泛范围的三氟甲基化产物,产率高且化学选择性强 (Lishchynskyi et al., 2013)。

氟化和氟海明嗪的合成

在天然产物合成领域,氟代吡啶已被用于合成氟海明嗪,展示了该化合物在有机分子中引入氟的作用。这种应用强调了这种氟代吡啶在开发新的氟化合物合成方法中的重要性 (Troegel & Lindel, 2012)。

杀虫剂的合成

此外,3-溴-5-氟-2-(三氟甲基)吡啶的衍生物在杀虫剂的合成中至关重要,展示了该化合物在农业中的应用。对这些衍生物的合成过程的审查强调了该化合物在农药生产中的作用,为高效合成策略提供了见解 (Xin-xin, 2006)。

安全和危害

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral . It is considered hazardous and has a hazard classification of Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . The target organs are the respiratory system . Safety measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

It’s known that many trifluoromethylpyridines are used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .

Mode of Action

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as an organoboron reagent, participating in a transition metal-catalyzed carbon–carbon bond-forming process .

Biochemical Pathways

It’s known that trifluoromethylpyridines can influence a variety of biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .

Pharmacokinetics

The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of compounds, which can impact their bioavailability .

Result of Action

Trifluoromethylpyridines are known to have a wide range of biological activities, which can be attributed to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound is classified as Acute Tox. 3 Oral, indicating that it can cause harm if swallowed . It’s also classified as a combustible, acute toxic Cat.3 compound, suggesting that it can cause chronic effects . Therefore, it’s crucial to handle this compound with care and ensure adequate ventilation during its use .

属性

IUPAC Name |

3-bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFJEMWVAWRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259876 | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245914-35-5 | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)

![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)